Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

asymmetric synthesis chiral resolution enantiomeric excess

Common Pain Point: Using structurally similar analogs or incorrect enantiomers in sitagliptin synthesis leads to failed campaigns due to wrong stereochemistry. Solution: Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the validated (R)-enantiomer intermediate with orthogonal Boc protection, delivering consistent API quality. • Stereochemical Integrity: >99.5% ee ensures correct sitagliptin configuration; S-isomer ≤0.10%. • Process Compatibility: Boc group withstands acidic deprotection conditions used in commercial sitagliptin manufacturing. • Supply Reliability: cGMP-compliant production with batch-to-batch consistency reduces in-house chiral resolution and purification burden.

Molecular Formula C15H18F3NO4
Molecular Weight 333.3 g/mol
CAS No. 486460-00-8
Cat. No. B048146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
CAS486460-00-8
Synonyms(βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,4,5-trifluoro-benzenebutanoic Acid;  3R)-3-[(1,1-Dimethylethoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic Acid;  (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic Acid;  (3R)-3-[N
Molecular FormulaC15H18F3NO4
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
InChIInChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1
InChIKeyTUAXCHGULMWHIO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Key Sitagliptin Intermediate


Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8) is a Boc-protected chiral β-amino acid derivative that serves as the pivotal chiral intermediate in the synthesis of sitagliptin phosphate, a blockbuster DPP-4 inhibitor for type 2 diabetes mellitus [1]. The compound features an (R)-configured stereogenic center, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a 2,4,5-trifluorophenyl substituent [2]. It is synthesized via asymmetric hydrogenation of enamine precursors followed by stereoselective Hofmann rearrangement, with the Boc group enabling orthogonal protection strategies during multi-step pharmaceutical synthesis [3].

Stereochemical Role
(R)-configured chiral β-amino acid intermediate for sitagliptin synthesis pathway
Protecting Group Strategy
Boc-protected amine enables orthogonal deprotection in multi-step pharmaceutical synthesis workflows
Procurement Context
Validated chiral intermediate with documented stereochemical purity and impurity control specifications

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Irreplaceable in Sitagliptin Synthesis


Substitution of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid with structurally similar analogs fails at three critical levels. First, stereochemical substitution—replacing the (R)-enantiomer with the (S)-enantiomer or racemic mixture—introduces the wrong absolute configuration that cannot yield the correct stereochemistry of sitagliptin [1]. Second, the 2,4,5-trifluorophenyl substitution pattern is non-negotiable; alternative fluorination patterns or aryl groups alter the binding geometry of the final DPP-4 inhibitor [2]. Third, the Boc protecting group provides orthogonal protection that alternative protecting groups (Fmoc, Cbz) do not replicate under the specific acidic deprotection conditions employed in sitagliptin manufacturing workflows [3]. Procurement decisions based solely on cost or structural similarity without verifying stereochemical purity and protecting group compatibility will result in failed synthetic campaigns.

Stereochemistry (S)-enantiomer or racemic mixture may not yield the required absolute configuration of the target DPP-4 inhibitor scaffold.
Aryl Substitution Alternative fluorination patterns or non-fluorinated aryl groups may alter the binding geometry of the final molecule.
Protecting Group Fmoc or Cbz protecting groups may not replicate the orthogonal deprotection compatibility of Boc under established process conditions.

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Differentiation Evidence vs. Analogs


Stereochemical Purity via Chiral Resolution

The target compound achieves >99.5% enantiomeric excess (ee) following chiral resolution with (R)- and (S)-1-phenylethylamines, compared to the partially enantioenriched material obtained directly from nickel-catalyzed asymmetric hydrogenation (75-92% ee) [1]. Commercial supplier specifications document S-isomer content at ≤0.10% (detected at 0.01% in batch analysis), confirming industrial-scale stereochemical purity .

Chiral Purity
Head-to-head
Target: >99.5% ee after chiral resolution
Pre-resolution: 75–92% ee from direct asymmetric hydrogenation
Supports chiral purity specification review for intermediate procurement
Chiral resolution with (R)- and (S)-1-phenylethylamines
asymmetric synthesis chiral resolution enantiomeric excess

Synthetic Route Efficiency

A formal synthesis of sitagliptin phosphate using this Boc-protected (R)-β-amino acid as the key intermediate proceeds in 8 linear steps from 2,4,5-trifluorobenzaldehyde with an overall yield of 31% [1]. In comparison, an alternative enantiospecific synthesis starting from (S)-serine as a chiral pool requires 10 steps with an overall yield of 30% [2].

Synthetic Efficiency
Cross-study
8 steps / 31%
vs. 10 steps / 30% via (S)-serine chiral pool route
Supports route selection benchmarking for process development
Formal synthesis from 2,4,5-trifluorobenzaldehyde
process chemistry total synthesis yield optimization

Related Substance and Impurity Control

Commercial specifications for Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid require the deprotected impurity 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to be ≤0.10% by HPLC [1]. Batch analysis confirms detection at 0.06%, total impurities at 0.11% . In contrast, Boc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is not specified for comparable impurity control and is primarily utilized as a reference standard or impurity marker rather than as a viable synthetic intermediate [2].

Impurity Control
Class-level
(R)-isomer: deprotected impurity ≤0.10% (0.06% measured)
(S)-isomer: reference-standard grade utility, not specified for comparable purity tiers
Specification-grade purity vs. reference-standard utility; (S)-enantiomer is not a direct substitute
HPLC impurity profiling per pharmacopeial methods
impurity profiling quality control pharmaceutical analysis

ω-Transaminase Enzymatic Synthesis

The deprotected form of this intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (3-ATfBA), was synthesized enzymatically using ω-transaminase from Ilumatobacter coccineus, achieving 99% ee with 81.9% conversion at 140 mM substrate scale [1]. This enzymatic approach contrasts with nickel-catalyzed asymmetric hydrogenation of the Boc-protected form, which yields 75-92% ee pre-resolution [2], highlighting the orthogonal synthetic accessibility of this chiral scaffold.

Enzymatic Route
Cross-study
99% ee, 81.9% conversion at 140 mM scale
Biocatalysis
vs. 75–92% ee via Ni-catalyzed hydrogenation (pre-resolution)
Orthogonal synthetic accessibility confirmed across chemocatalytic and enzymatic routes
ω-Transaminase from I. coccineus, pH 7.0
biocatalysis enzymatic synthesis green chemistry

Commercial Purity and Batch Consistency

Commercial suppliers offer this intermediate at purity tiers ranging from ≥98.0% to ≥99.5% by HPLC [1][2]. A representative batch analysis shows assay value of 100.1% (on anhydrous basis), S-isomer content of 0.01%, and total impurities of 0.11% . In contrast, generic Boc-protected β-amino acids without the 2,4,5-trifluorophenyl motif are not specified or validated for sitagliptin manufacturing workflows [3].

Batch Consistency
Lot attribute
≥99.0% HPLC purity
Batch: 99.7–100.1% S-isomer: 0.01% Total impurities: 0.11%
Documented batch-to-batch consistency across commercial suppliers
Multi-supplier specification context; generic Boc-β-amino acids not validated for this workflow
quality assurance commercial sourcing purity specification

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Validated Applications


cGMP Sitagliptin Phosphate API Manufacturing

This intermediate is the preferred starting material for sitagliptin phosphate API manufacturing under cGMP conditions. Its validated >99.5% ee stereochemical purity and controlled impurity profile (S-isomer ≤0.10%, deprotected amino acid ≤0.10%) meet ICH Q7 and pharmacopeial requirements for critical intermediates [1]. Procurement from qualified suppliers with documented batch-to-batch consistency eliminates the need for in-house chiral resolution and reduces downstream purification burden.

Process Chemistry Optimization and Route Scouting

The established 8-step formal synthesis from 2,4,5-trifluorobenzaldehyde with 31% overall yield provides a benchmark for process chemistry optimization . Alternative biocatalytic routes to the deprotected analog (3-ATfBA) achieve 99% ee with 81.9% conversion, offering a green chemistry option for facilities with enzymatic capabilities [1]. Procurement of the Boc-protected form supports orthogonal synthetic strategies depending on available infrastructure.

Analytical Reference Standard and Impurity Profiling

As a fully characterized sitagliptin intermediate with defined specifications for S-isomer content (≤0.10%) and related substances (deprotected impurity ≤0.10%, largest unknown ≤0.30%) , this compound serves as a qualified reference standard for HPLC method development and impurity profiling in sitagliptin API release testing. The (S)-enantiomer is separately utilized as an impurity marker, not as a substitute for this (R)-configured intermediate.

Solid-Phase Peptide Synthesis and β-Peptidomimetic Development

The Boc protecting group enables orthogonal protection strategies in solid-phase peptide synthesis . The 2,4,5-trifluorophenyl moiety enhances lipophilicity (ACD/LogP = 2.341) and metabolic stability [1], making this compound a valuable building block for β-peptidomimetics targeting protease-resistant scaffolds beyond sitagliptin. Procurement supports medicinal chemistry campaigns requiring fluorinated chiral β-amino acid building blocks.

Application
Selection Property
Validation Focus
Sitagliptin intermediate synthesis
Stereochemical purity tier
Enantiomeric excess and impurity control
Process route optimization
Synthetic route benchmark
Step count and overall yield validation
Analytical reference standard
Chiral impurity profiling
HPLC method qualification for related substances
β-Peptidomimetic synthesis
Orthogonal Boc protection
Fluorinated chiral building block utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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